IWR-1-endo

描述

IWR-1-endo 是一种主要针对 Wnt 信号通路的小分子抑制剂。 该化合物以其稳定 AXIN2 蛋白的能力而闻名,AXIN2 蛋白在 β-连环蛋白的降解中起着至关重要的作用,β-连环蛋白是 Wnt 信号通路中的关键组成部分 。 通过抑制该通路,this compound 在各种生物学过程和疾病中具有重要意义,包括癌症和干细胞研究 .

准备方法

合成路线和反应条件

IWR-1-endo 的合成涉及多个步骤,通常从天冬氨酸和苯甲酸酐作为原料开始。 该过程包括酯化、取代和还原反应,最终得到目标化合物 。 详细的合成路线如下:

酯化: 天冬氨酸与苯甲酸酐反应生成酯中间体。

取代: 酯中间体进行取代反应,引入所需的官能团。

还原: 最后一步是将中间体还原,生成 this compound。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。 该过程针对更高的产量和纯度进行了优化,通常涉及先进的技术,如连续流动反应器和自动化合成 .

化学反应分析

反应类型

IWR-1-endo 经历各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢,导致形成氧化产物。

还原: 与氧化相反,该反应涉及添加氢或去除氧气。

取代: 该反应涉及用另一个官能团取代一个官能团。

常用试剂和条件

氧化: 常用试剂包括高锰酸钾和三氧化铬。

还原: 常用试剂包括氢化锂铝和硼氢化钠。

取代: 常用试剂包括卤素和亲核试剂。

主要形成的产物

这些反应形成的主要产物取决于使用的具体条件和试剂。 例如,this compound 的氧化可以导致羧酸的形成,而还原可以生成醇 .

科学研究应用

IWR-1-endo is a small molecule inhibitor of the Wnt/β-catenin signaling pathway with applications in cancer research and stem cell maintenance . It functions by stabilizing the AXIN2 destruction complex .

Cancer Research

This compound has been shown to increase cellular response to doxorubicin, a chemotherapy drug, by blocking efflux transport in a drug-resistant model of osteosarcoma .

Efflux Inhibition and Chemo-Sensitization:

- This compound inhibits cellular efflux, increasing the intracellular concentrations of drugs like Calcein AM and doxorubicin in drug-resistant osteosarcoma cells .

- Pre-treatment with this compound sensitizes doxorubicin-resistant osteosarcoma cells to doxorubicin, reducing the IC50 value .

- In combination with doxorubicin, this compound significantly reduces the viability of doxorubicin-resistant cells .

- This compound increases DNA damage caused by doxorubicin, as indicated by increased γH2AX foci formation .

Cell Cycle Regulation:

- This compound, when combined with doxorubicin, induces a statistically significant increase in G2/M phase cells, suggesting cell cycle disruption .

Pancreatic Tumors:

- IWR-1 endo alone co-treatment with gemcitabine can effectively re-sensitize pancreatic tumor cells .

Stem Cell Maintenance

This compound regulates hematopoietic stem cells (HSCs) .

- This compound is a potent regulator of HSCs and can be used as a novel supporting factor for HSCs .

- Inhibition of canonical Wnt signaling by this compound treatment largely increased the number of gata2a+runx1+ cells (>2-fold) .

- gata2a+runx1+ cells can be maintained by supplementing both this compound and Thpo without stromal cells .

Other Applications

Blood-Brain Barrier Research:

- This compound can inhibit drug efflux at the blood−brain barrier .

- It has been used in murine cerebral microdialysis research to determine its concentration in plasma and brain microdialysate .

- Liquid chromatography−tandem mass spectrometry (LC-MS/MS) methods have been developed to measure this compound concentrations in murine plasma and microdialysate .

Data Tables

| Compound | IC50 in L-cells expressing Wnt3A |

|---|---|

| This compound | 180 nM |

| Cell Line | Treatment | Dox IC50 (µM) |

|---|---|---|

| 143b-DxR | Dox alone | 21.31 |

| 143b-DxR | IWR-1 sensitized + Dox | 11.76 |

| 143b-wt | Dox alone | NS |

| 143b-wt | IWR-1 sensitized + Dox | NS |

Case Studies

Osteosarcoma Chemo-Sensitization: In a study using doxorubicin-resistant osteosarcoma cells, pre-treatment with this compound significantly increased the intracellular concentration of doxorubicin, leading to increased DNA damage and cell death . The sensitization by this compound reduced the IC50 of doxorubicin to 55.2% (11.76 µM, down from 21.31 µM) compared to doxorubicin alone in the doxorubicin-resistant cells .

Zebrafish Hematopoietic Stem Cell Maintenance: this compound was used to inhibit canonical Wnt signaling in zebrafish kidney stromal (ZKS) cell cultures, resulting in a significant increase in the number of gata2a+runx1+ hematopoietic stem cells . Supplementing the culture with both this compound and Thpo allowed for the maintenance of these stem cells without the need for stromal cells .

作用机制

IWR-1-endo 通过抑制 Wnt 信号通路发挥其作用。 它稳定 AXIN2 蛋白,AXIN2 蛋白是负责降解 β-连环蛋白的破坏复合物的一部分 。 通过阻止 β-连环蛋白的积累,this compound 有效地阻断了 Wnt 目标基因的转录,从而抑制细胞增殖并促进细胞分化 .

相似化合物的比较

类似的化合物

XAV939: 另一种 Wnt 信号通路抑制剂,直接与 tankyrase 酶结合.

CHIR99021: 一种化合物,与 IWR-1-endo 结合使用时,支持人前列腺上皮细胞的持续增殖.

This compound 的独特性

This compound 能够稳定 AXIN2 蛋白,AXIN2 蛋白是 β-连环蛋白破坏复合物的关键组成部分,这使其独一无二 。 这种特定的作用机制使其区别于其他 Wnt 通路抑制剂,如 XAV939,后者直接靶向 tankyrase 酶 .

生物活性

IWR-1-endo is a small molecule that plays a significant role in inhibiting the Wnt/β-catenin signaling pathway, which is crucial for various biological processes, including cell proliferation, differentiation, and apoptosis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

This compound functions by stabilizing the AXIN2 destruction complex, which promotes the degradation of β-catenin. This stabilization leads to increased phosphorylation of β-catenin and its subsequent degradation, effectively inhibiting Wnt signaling. The compound has been shown to induce an increase in Axin2 protein levels and promote endothelial cell specification from cardiac progenitor cells, indicating its potential in regenerative medicine .

Inhibition of Drug Efflux

A notable application of this compound is its ability to inhibit drug efflux at the blood-brain barrier (BBB). In studies involving murine models, this compound was found to block doxorubicin efflux in drug-resistant osteosarcoma cells. This characteristic enhances the efficacy of chemotherapy by increasing the retention of anticancer drugs within cells .

Impact on Cell Proliferation and Differentiation

Research has demonstrated that treatment with this compound leads to significant alterations in cell proliferation and differentiation. For instance, in zebrafish models, this compound treatment resulted in reduced stem/progenitor cell function and impaired regeneration processes dependent on Wnt signaling. Specifically, a decrease in the number of bromodeoxyuridine (BrdU)-labeled cells was observed, indicating compromised stem cell activity .

In another study involving neurectodermal cells, this compound treatment resulted in an increased number of proliferating cells but a reduced total number of differentiated neurons. This suggests that while this compound promotes cell proliferation, it simultaneously inhibits differentiation into mature neural cells .

Study 1: Sensitization to Chemotherapy

In a study focused on osteosarcoma, this compound was shown to sensitize drug-resistant cancer cells to doxorubicin. The pre-treatment with this compound significantly reduced the IC50 value for doxorubicin in resistant cell lines while not affecting naïve cells. This finding underscores the potential of this compound as a therapeutic agent to overcome drug resistance in cancer treatment .

Study 2: Effects on Zebrafish Models

In zebrafish experiments, prolonged exposure to this compound led to lethargy and decreased appetite alongside histological changes in gastrointestinal tissue. The study highlighted that the compound's inhibition of Wnt signaling adversely affected regenerative processes like tailfin regeneration and epithelial stem cell self-renewal .

Data Tables

属性

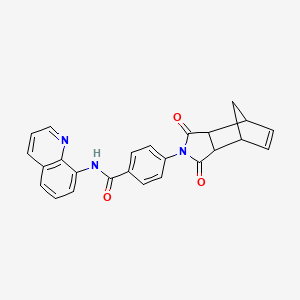

IUPAC Name |

4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)/t16-,17+,20-,21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSXEXBYLJIOGF-ALFLXDJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。